molecular formula C28H26O6 B4678450 6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4678450
M. Wt: 458.5 g/mol
InChI Key: KFLKGMCOYDDDGG-UHFFFAOYSA-N
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Description

6,7-Bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. The compound features two 3-methoxybenzyloxy substituents at the 6- and 7-positions of the chromenone scaffold.

Properties

IUPAC Name

6,7-bis[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O6/c1-30-20-8-3-6-18(14-20)16-32-25-13-12-23-22-10-5-11-24(22)28(29)34-26(23)27(25)33-17-19-7-4-9-21(15-19)31-2/h3-4,6-9,12-15H,5,10-11,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLKGMCOYDDDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)OCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.

    Introduction of the methoxybenzyl groups: This step involves the protection of hydroxyl groups with methoxybenzyl groups using reagents such as methoxybenzyl chloride in the presence of a base like sodium hydride.

    Final cyclization: The protected intermediate undergoes further cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxybenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Compounds with different substituents replacing the methoxybenzyl groups.

Scientific Research Applications

6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other chromenones and fused bicyclic derivatives. Key analogs include:

7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (3o)

  • Core : Chromen-4-one with a hydroxylated phenyl group at position 2.
  • Substituents : A 4-chlorobenzyloxy group at position 7 and hydroxyl groups at positions 3, 5, and 2.
  • Key Difference : The absence of methoxybenzyl groups and the presence of polar hydroxyl groups reduce lipophilicity compared to the target compound.

(E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-...-cyclopenta[a]phenanthren-3-yl)oxy)prop-1-en-2-yl)oxy)-3-methoxybenzyl)-8-methylnon-6-enamide (3l) Core: Cyclopenta[a]phenanthren (steroid-like scaffold). Substituents: A methoxybenzyl group and a complex aliphatic chain. Key Difference: The larger, steroid-derived core and extended aliphatic chain contrast with the compact chromenone system of the target compound.

2-Methyl-2-(2-(p-tolyloxy)allyl)cyclopentane-1,3-dione (3m) Core: Cyclopentane-1,3-dione. Substituents: A p-tolyloxy allyl group.

Spectroscopic Data

NMR profiles of analogs highlight substituent-driven shifts:

Compound ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm) Evidence
3o 7.47–7.71 (aromatic H), 12.51 (-OH) Not reported
3l 3.80 (methoxy), 7.2–7.4 (aromatic H) 170.1 (carbonyl), 55.2 (methoxy)
Target Inferred: ~3.75 (methoxy), ~6.8–7.2 (aromatic H) Inferred: ~160–170 (chromenone C=O)
  • The target compound’s methoxy groups are expected to produce sharp singlets near 3.75 ppm, similar to 3l . Aromatic protons in the 3-methoxybenzyl groups would resonate between 6.8–7.2 ppm, distinct from the deshielded protons in 3o ’s 4-chlorobenzyl group .

Physicochemical Properties

  • Lipophilicity : The target compound’s bis(3-methoxybenzyl) groups likely increase logP compared to hydroxylated analogs like 3o , aligning with trends in methoxy vs. hydroxyl substitutions .
  • Solubility : Reduced aqueous solubility relative to 3o due to fewer polar hydroxyl groups.
  • Thermal Stability: Cyclopenta[c]chromenone’s fused system may enhance stability compared to 3m’s non-aromatic dione core .

Data Tables

Table 1. Structural and Functional Group Comparison

Compound Core Structure Key Substituents Bioactivity Clues
Target Cyclopenta[c]chromenone 6,7-bis(3-methoxybenzyloxy) Potential antioxidant
3o Chromen-4-one 7-(4-Cl-benzyloxy), 2,3,5-trihydroxy Antioxidant, anti-inflammatory
3l Cyclopenta[a]phenanthren Methoxybenzyl, aliphatic chain Hormone modulation

Table 2. Inferred vs. Observed NMR Shifts

Group Target (Inferred) 3o 3l
Methoxy (-OCH₃) 3.75 ppm 3.80 ppm
Aromatic H 6.8–7.2 ppm 7.47–7.71 ppm 7.2–7.4 ppm
Carbonyl (C=O) ~165–170 ppm Not reported 170.1 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
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6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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